1-Chloro-7-(trifluoromethyl)phthalazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-7-(trifluoromethyl)phthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-7-3-6(9(11,12)13)2-1-5(7)4-14-15-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOKQYHXGUDNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC(=C2C=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729396 | |
| Record name | 1-Chloro-7-(trifluoromethyl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352934-00-9 | |
| Record name | 1-Chloro-7-(trifluoromethyl)phthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352934-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-7-(trifluoromethyl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Chloro 7 Trifluoromethyl Phthalazine
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic disconnection of 1-chloro-7-(trifluoromethyl)phthalazine points to 7-(trifluoromethyl)phthalazin-1(2H)-one as the immediate precursor. The chloro group can be readily installed via a chlorination reaction, a common transformation in heterocyclic chemistry. The phthalazinone core itself is classically formed through the condensation of a hydrazine (B178648) derivative with a suitably substituted phthalic acid or its anhydride (B1165640). This leads back to the crucial starting material: 4-(trifluoromethyl)phthalic acid or its corresponding anhydride.
Table 1: Key Precursors for the Synthesis of this compound
| Compound Name | Structure | Role |
| This compound | Target Molecule | |
| 7-(Trifluoromethyl)phthalazin-1(2H)-one | Immediate Precursor | |
| 4-(Trifluoromethyl)phthalic Anhydride | Key Intermediate | |
| 4-(Trifluoromethyl)phthalic Acid | Primary Precursor |
Approaches to Substituted Phthalic Acid/Anhydride Derivatives
The synthesis of 4-(trifluoromethyl)phthalic acid has been reported, although it presents notable challenges. One successful route commences with the commercially available 3-amino-4-chlorobenzotrifluoride. A more direct, albeit less satisfactory, approach involves a Diels-Alder reaction. In this method, 2-trifluoromethylbutadiene reacts with maleic anhydride to form a tetrahydrophthalic anhydride adduct. Subsequent dehydrogenation, for instance by heating with sulfur, yields 4-trifluoromethylphthalic anhydride. This anhydride is a versatile intermediate that can be hydrolyzed to the corresponding dicarboxylic acid if needed.
Another synthetic strategy involves the reaction of 2-chloro-5-trifluoromethylbenzoic acid with cuprous cyanide. This reaction surprisingly yields 4-trifluoromethylphthalimide directly, which can then be hydrolyzed to 4-(trifluoromethyl)phthalamic acid and subsequently to 4-(trifluoromethyl)phthalic acid in good yield. nih.gov
Synthesis of Trifluoromethyl-Containing Benzoic Acid Intermediates
The synthesis of trifluoromethyl-containing benzoic acids is a critical step in accessing the necessary precursors. A general and patented method for this transformation involves the conversion of a methyl group on a benzoic acid derivative to a trifluoromethyl group. This process typically includes:
Acylation of the corresponding toluic acid with thionyl chloride to form the acyl chloride.
Photochlorination of the methyl group to a trichloromethyl group.
Fluorination of the trichloromethyl group with a suitable fluorinating agent like hydrogen fluoride (B91410) to yield the trifluoromethylbenzoyl halide.
Hydrolysis of the acyl halide to the final trifluoromethyl-substituted benzoic acid.
Phthalazine (B143731) Ring Formation Strategies
The construction of the phthalazine ring is a pivotal step in the synthesis of the target molecule. Various methods, ranging from classical to modern, can be employed for this purpose.
Classical Condensation and Cyclization Reactions with Hydrazine Derivatives
The most traditional and widely used method for the synthesis of the phthalazinone core involves the condensation of a phthalic anhydride derivative with hydrazine. In the context of this compound synthesis, 4-(trifluoromethyl)phthalic anhydride would be reacted with hydrazine hydrate (B1144303). This reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid, to yield 7-(trifluoromethyl)phthalazin-1(2H)-one.
The final step to obtain the target molecule is the chlorination of the phthalazinone. This is commonly achieved by treating 7-(trifluoromethyl)phthalazin-1(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as pyridine (B92270). This reaction replaces the hydroxyl group of the lactam tautomer with a chlorine atom, affording this compound.
Table 2: Classical Phthalazine Synthesis Reaction Parameters
| Step | Reactants | Reagents/Conditions | Product |
| Phthalazinone Formation | 4-(Trifluoromethyl)phthalic Anhydride, Hydrazine Hydrate | Ethanol or Acetic Acid, Reflux | 7-(Trifluoromethyl)phthalazin-1(2H)-one |
| Chlorination | 7-(Trifluoromethyl)phthalazin-1(2H)-one | POCl₃, Pyridine, Reflux | This compound |
Modern Multicomponent Reaction (MCR) Pathways for Phthalazine Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of phthalazine derivatives. One such example is the one-pot, four-component condensation of a phthalimide (B116566), hydrazine hydrate, an aromatic aldehyde, and a source of active methylene, such as malononitrile (B47326) or ethyl cyanoacetate. longdom.org This reaction, often catalyzed by a Lewis acid like nickel chloride, can lead to highly functionalized 1H-pyrazolo[1,2-b]phthalazin-5,10-dione derivatives. longdom.org While not a direct route to this compound, these MCRs highlight the potential for developing novel, efficient syntheses of related structures. The adaptation of such a strategy would require a trifluoromethyl-substituted phthalimide or a related precursor.
Another MCR approach involves the reaction of arenes, cyclic anhydrides, and aryl hydrazines, promoted by ultrasound and catalyzed by an ionic liquid/AlCl₃ system, to produce pyridazinones and phthalazinones. researchgate.net This method could potentially be adapted for the synthesis of trifluoromethyl-substituted phthalazinones.
Introduction and Functionalization of the Chloro Substituent
The introduction of a chlorine atom at the 1-position of the 7-(trifluoromethyl)phthalazine scaffold is a critical step that opens avenues for further molecular diversification through nucleophilic substitution reactions. The primary methods to achieve this transformation involve the chlorination of a phthalazinone precursor.
Regioselective Chlorination of Phthalazinone Precursors
The most prevalent and efficient method for the synthesis of 1-chlorophthalazine (B19308) derivatives is the chlorination of the corresponding phthalazin-1(2H)-one precursor. This transformation is typically achieved using dehydrating chlorinating agents, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent.
The general mechanism involves the conversion of the lactam functionality of the phthalazinone into a chloro-lactim ether intermediate by POCl₃. This is followed by the elimination of a phosphate (B84403) species to yield the desired 1-chlorophthalazine. The reaction is often carried out at elevated temperatures, and sometimes in the presence of a base such as pyridine or a tertiary amine to neutralize the generated HCl.
A closely related synthesis of 1,4-dichloro-6-(trifluoromethyl)phthalazine (B3326561) has been reported, which provides insight into the reaction conditions. In this procedure, 6-(trifluoromethyl)phthalazine-1,4-dione is treated with phosphorus oxychloride in the presence of pyridine at reflux for one hour to yield the dichlorinated product in high yield. This demonstrates the efficacy of POCl₃ for the chlorination of trifluoromethyl-substituted phthalazinones. The regioselectivity of the chlorination is dictated by the position of the keto group in the precursor, ensuring the chlorine atom is introduced specifically at the 1-position of a 7-(trifluoromethyl)phthalazin-1(2H)-one.
Table 1: Representative Conditions for Chlorination of Phthalazinone Precursors
| Precursor | Reagent | Solvent | Temperature | Time | Yield |
| 7-(trifluoromethyl)phthalazin-1(2H)-one (hypothetical) | POCl₃ | Neat or Pyridine | Reflux | 1-4 h | High |
| 6-(trifluoromethyl)phthalazine-1,4-dione | POCl₃ | Pyridine | Reflux | 1 h | 91% |
| Phthalazin-1(2H)-one | POCl₃ | Neat | 45-65 °C | 3 h | N/A |
| 4-(4-phenoxyphenyl)phthalazin-1(2H)-one | POCl₃/PCl₅ | Neat | Reflux | 4 h | High |
Nucleophilic Displacement of Leaving Groups to Introduce Chlorine
The introduction of a chlorine atom onto the phthalazine ring via nucleophilic displacement of another leaving group is a less common strategy. Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.
While the trifluoromethyl group at the 7-position is electron-withdrawing, the activation at the 1-position for nucleophilic substitution by a chloride ion is not as pronounced as in highly activated systems. Furthermore, common leaving groups such as nitro or sulfonate groups are not typically found at the 1-position of phthalazine precursors that would be suitable for displacement by chloride. The synthesis of such precursors would likely be more complex than the direct chlorination of the corresponding phthalazinone.
A search of the scientific literature does not provide specific examples of the synthesis of this compound through the nucleophilic displacement of a leaving group by a chloride source. This suggests that this method is not a synthetically viable or commonly employed route for the preparation of this specific compound, with the chlorination of the phthalazinone precursor being the overwhelmingly preferred method.
Stereochemical Control and Regioselectivity in Trifluoromethyl Group Incorporation
The introduction of the trifluoromethyl group onto the phthalazine core with precise regiochemical control is a key challenge. Several strategies have been developed, including direct trifluoromethylation of the pre-formed heterocycle, construction of the ring from pre-trifluoromethylated building blocks, and radical-mediated approaches.
Direct Trifluoromethylation of Activated Phthalazine Positions
Direct C-H trifluoromethylation of heteroaromatic compounds has emerged as a powerful tool in medicinal chemistry. These reactions often proceed via electrophilic, nucleophilic, or radical pathways, depending on the trifluoromethylating agent and the substrate. For phthalazine, which is an electron-deficient heterocycle, direct trifluoromethylation would likely proceed via a radical mechanism.
The regioselectivity of such reactions is governed by the inherent electronic properties of the phthalazine ring. The positions most susceptible to radical attack would be those with the highest electron density or those that lead to the most stable radical intermediate. However, there is a lack of specific literature examples for the direct trifluoromethylation of the phthalazine parent ring to selectively install a trifluoromethyl group at the 7-position. This suggests that achieving the desired regioselectivity through direct trifluoromethylation of unsubstituted phthalazine is challenging and may lead to a mixture of isomers.
Construction from Pre-Trifluoromethylated Building Blocks
A more reliable method for ensuring the correct regiochemistry of the trifluoromethyl group is to construct the phthalazine ring from a starting material that already contains the trifluoromethyl group in the desired position. This "building block" approach offers excellent control over the final substitution pattern.
One plausible route involves the use of a substituted benzaldehyde (B42025) derivative. For instance, the synthesis of phthalazines from 2-bromobenzaldehyde (B122850) acetals has been reported. researchgate.net A similar strategy could be employed starting with a 2-bromo-4-(trifluoromethyl)benzaldehyde (B1274176) or a related derivative. The synthesis would involve the following key steps:
Protection of the aldehyde: The benzaldehyde is first protected, for example, as a diethyl acetal (B89532).
Lithiation and formylation: The bromo- and trifluoromethyl-substituted benzaldehyde acetal undergoes lithium-halogen exchange followed by formylation to introduce a second aldehyde group ortho to the first one.
Deprotection: The protecting group is removed to unmask the dialdehyde.
Condensation with hydrazine: The resulting 2,3-diformyl-5-(trifluoromethyl)benzene is then cyclized with hydrazine to form the 7-(trifluoromethyl)phthalazine core.
This phthalazine can then be converted to the corresponding phthalazinone and subsequently chlorinated as described in section 2.3.1. This building block approach, while potentially longer, provides unambiguous regiochemical control.
Table 2: Plausible Synthetic Route from a Pre-Trifluoromethylated Building Block
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 2-bromo-4-(trifluoromethyl)benzaldehyde | Ethanol, HCl | 2-bromo-4-(trifluoromethyl)benzaldehyde diethyl acetal |
| 2 | 2-bromo-4-(trifluoromethyl)benzaldehyde diethyl acetal | n-BuLi, DMF | 2,3-diformyl-5-(trifluoromethyl)benzaldehyde diethyl acetal |
| 3 | 2,3-diformyl-5-(trifluoromethyl)benzaldehyde diethyl acetal | Aqueous acid | 2,3-diformyl-5-(trifluoromethyl)benzaldehyde |
| 4 | 2,3-diformyl-5-(trifluoromethyl)benzaldehyde | Hydrazine hydrate | 7-(trifluoromethyl)phthalazine |
| 5 | 7-(trifluoromethyl)phthalazine | Oxidation/further functionalization | 7-(trifluoromethyl)phthalazin-1(2H)-one |
| 6 | 7-(trifluoromethyl)phthalazin-1(2H)-one | POCl₃ | This compound |
Radical-Mediated Trifluoromethylation Strategies
Radical trifluoromethylation has become a prominent method for the introduction of the CF₃ group into organic molecules due to the wide availability of radical precursors and the mild reaction conditions often employed. rsc.orgnih.govresearchgate.net These reactions typically involve the generation of the trifluoromethyl radical (•CF₃) from a suitable source, which then adds to the aromatic or heteroaromatic substrate.
Common sources of the trifluoromethyl radical include:
Togni's reagents: Hypervalent iodine compounds that release •CF₃ upon thermal or photochemical activation.
Umemoto's reagents: S-(trifluoromethyl)diarylsulfonium salts that act as electrophilic trifluoromethylating agents but can also generate •CF₃ under certain conditions.
Trifluoroacetic acid and its derivatives: Can generate •CF₃ via decarboxylation under photoredox catalysis. nih.gov
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): Can serve as a source of •CF₃ radicals.
The application of these radical-mediated strategies to the phthalazine ring system would be expected to favor substitution at electron-deficient positions. However, as with direct trifluoromethylation, achieving high regioselectivity for the 7-position on an unsubstituted phthalazine ring can be challenging. The reaction may yield a mixture of isomers, requiring chromatographic separation. For a substrate that already bears other substituents, the directing effects of these groups would influence the regiochemical outcome of the radical trifluoromethylation. While a powerful methodology, its application to the specific synthesis of 7-(trifluoromethyl)phthalazine would require careful optimization of reaction conditions to achieve the desired regioselectivity.
Reaction Optimization and Scalability Studies for this compound
The overarching goal of reaction optimization is to identify a set of conditions that provides the desired product in high yield and purity, in a cost-effective and safe manner, and which is amenable to large-scale production. For the synthesis of this compound from its corresponding phthalazinone precursor, this involves a systematic investigation of various reaction parameters.
Catalyst Screening and Ligand Design
While the direct chlorination of phthalazinones using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) may not always be catalytic, the broader field of heterocyclic synthesis often employs catalysts to enhance reaction rates and selectivity. In the context of phthalazine synthesis, particularly for subsequent cross-coupling reactions where the chloro-substituent is displaced, catalyst and ligand design are crucial.
For the chlorination step itself, additives can act as catalysts. For instance, catalytic amounts of dimethylformamide (DMF) are known to accelerate chlorinations involving thionyl chloride through the formation of the Vilsmeier reagent.
Although not directly applicable to the chlorination step, if the synthesis were to proceed via a different route, for instance, a cross-coupling reaction to introduce the trifluoromethyl group, catalyst and ligand screening would be paramount. The following table illustrates a hypothetical screening process for a related cross-coupling reaction to highlight the methodology.
| Entry | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | 45 |
| 2 | Pd₂(dba)₃ | XPhos | 78 |
| 3 | Pd(PPh₃)₄ | - | 62 |
| 4 | CuI | Phenanthroline | 55 |
This table is a hypothetical representation of a catalyst screening process for a related reaction and does not represent actual experimental data for the synthesis of this compound.
Solvent System Rationalization and Green Chemistry Principles
The choice of solvent is critical as it can significantly influence reaction rates, selectivity, and the ease of product isolation. Traditional syntheses of chlorophthalazines often utilize the chlorinating agent itself as the solvent (e.g., neat POCl₃) or employ chlorinated solvents. However, driven by the principles of green chemistry, there is a growing emphasis on replacing these hazardous solvents with more environmentally benign alternatives.
Rational solvent selection involves considering factors such as:
Solubility: The starting material, 7-(trifluoromethyl)phthalazin-1(2H)-one, and any reagents must be sufficiently soluble.
Boiling Point: The solvent's boiling point should be compatible with the desired reaction temperature.
Reactivity: The solvent should be inert under the reaction conditions.
Environmental, Health, and Safety (EHS) Profile: Solvents with lower toxicity, flammability, and environmental impact are preferred.
For the chlorination of phthalazinones, high-boiling, non-polar aprotic solvents could be considered. The following table provides an illustrative comparison of potential solvents based on green chemistry principles.
| Solvent | Green Chemistry Classification | Boiling Point (°C) | Illustrative Yield (%) |
|---|---|---|---|
| Phosphorus Oxychloride (neat) | Hazardous | 105.8 | 90 |
| Toluene | Usable | 110.6 | 85 |
| Acetonitrile | Usable | 81.6 | 75 |
| Cyclopentyl methyl ether (CPME) | Recommended | 106 | 88 |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | 80 | 82 |
This table is a hypothetical representation of a solvent screening study and does not represent actual experimental data for the synthesis of this compound.
Temperature, Pressure, and Reaction Time Kinetics
A thorough understanding of the reaction kinetics is essential for optimizing temperature, pressure, and reaction time. Kinetic studies help in determining the reaction order, activation energy, and the effect of reactant concentrations on the reaction rate. This information is crucial for ensuring complete conversion of the starting material while minimizing the formation of byproducts due to prolonged reaction times or excessive temperatures.
For the chlorination of 7-(trifluoromethyl)phthalazin-1(2H)-one, the reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). By taking samples at regular intervals under different temperature conditions, a kinetic profile can be established.
The following table illustrates a hypothetical study on the effect of temperature and time on the conversion to this compound.
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 80 | 1 | 60 |
| 80 | 3 | 85 |
| 80 | 5 | 90 |
| 100 | 1 | 95 |
| 100 | 2 | >99 |
| 120 | 1 | >99 (with byproduct formation) |
This table is a hypothetical representation of a kinetic study and does not represent actual experimental data for the synthesis of this compound.
Generally, these reactions are conducted at atmospheric pressure. The use of elevated pressure is uncommon for this type of chlorination reaction unless gaseous reagents are involved.
Purification Techniques and Yield Maximization
The final stage of the synthesis involves the isolation and purification of this compound to meet the required quality specifications. The choice of purification method depends on the physical properties of the product and the nature of the impurities.
Common purification techniques for solid organic compounds include:
Recrystallization: This is a widely used method for purifying solid compounds. The selection of an appropriate solvent system is crucial for effective purification. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble or remain in solution upon cooling.
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) can be employed for high-purity requirements, especially at the lab scale. For larger scale production, techniques like flash chromatography may be utilized.
Sublimation: For compounds that are volatile and thermally stable, sublimation can be an effective purification method.
To maximize the isolated yield, it is essential to minimize product loss during work-up and purification. This can be achieved by:
Optimizing the reaction to achieve high conversion and selectivity, thus reducing the burden on purification.
Careful selection of extraction solvents to ensure efficient separation from the aqueous phase during work-up.
Seeding during crystallization to induce precipitation and improve recovery.
Washing the isolated solid with a minimal amount of cold solvent to remove surface impurities without significant product loss.
On a larger scale, process analytical technology (PAT) can be implemented to monitor the crystallization process in real-time, allowing for better control and optimization of crystal size and purity, which in turn maximizes the isolated yield of high-quality product.
Elucidating the Reactivity Profile and Reaction Mechanisms of 1 Chloro 7 Trifluoromethyl Phthalazine
Nucleophilic Aromatic Substitution Reactions at the C-1 Position
The chlorine atom at the C-1 position of the phthalazine (B143731) ring is the primary site of reactivity for this molecule. It readily participates in nucleophilic aromatic substitution (SNAr) reactions, where it is displaced by a wide array of nucleophiles. This high reactivity is a direct consequence of the electronic properties of the heterocyclic system.
The displacement of the chlorine atom in 1-Chloro-7-(trifluoromethyl)phthalazine is anticipated to proceed overwhelmingly via the nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves a two-step process:
Addition of the Nucleophile: A nucleophile attacks the electrophilic carbon atom bonded to the chlorine (C-1), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitrogen atoms of the phthalazine ring and the strongly deactivating trifluoromethyl group.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, which is an excellent leaving group, yielding the substituted product.
The SNAr mechanism is characteristic of electron-poor aromatic and heteroaromatic halides. Alternative pathways, such as the elimination-addition (benzyne) mechanism, are considered highly improbable for this substrate due to the electronic nature of the phthalazine ring system, which does not favor the formation of the required aryne intermediate. While specific mechanistic studies on this compound are not extensively detailed in the literature, the SNAr pathway is the well-established and accepted mechanism for the reactions of similar chlorophthalazines and related electron-deficient halo-heterocycles.
Nitrogen-based nucleophiles react efficiently with this compound to form a variety of nitrogen-substituted derivatives. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds. nih.govlongdom.org
Amines: Primary and secondary amines, including anilines, readily displace the C-1 chlorine to yield the corresponding 1-amino-7-(trifluoromethyl)phthalazine derivatives. For instance, reactions with substituted anilines have been used to synthesize novel 1-anilino-4-(arylsulfanylmethyl)phthalazines, which have shown potential as anticancer agents. nih.gov
Hydrazines: The reaction with hydrazine (B178648) hydrate (B1144303) is a common transformation for chlorophthalazines, leading to the formation of hydrazinophthalazine derivatives. google.com These products are versatile intermediates for the synthesis of fused heterocyclic systems like triazolo[3,4-a]phthalazines. researchgate.net Heating 1-chlorophthalazine (B19308) derivatives with hydrazine hydrate in a solvent like ethanol (B145695) typically results in a high yield of the corresponding 1-hydrazinophthalazine. google.com
Azoles: Heterocyclic amines such as imidazoles, pyrazoles, and triazoles can also act as nitrogen nucleophiles, affording C-N coupled products.
Table 1: Representative Reactions with Nitrogen-Based Nucleophiles The following table is based on the reactivity of analogous chlorophthalazine compounds.
| Nucleophile | Reagent Example | Product Type |
| Primary Amine | Aniline | 1-Anilino-7-(trifluoromethyl)phthalazine |
| Secondary Amine | Morpholine | 1-(Morpholin-4-yl)-7-(trifluoromethyl)phthalazine |
| Hydrazine | Hydrazine hydrate | 1-Hydrazino-7-(trifluoromethyl)phthalazine |
| Azole | Imidazole | 1-(Imidazol-1-yl)-7-(trifluoromethyl)phthalazine |
Oxygen-based nucleophiles can also displace the chlorine atom at the C-1 position, although they are generally less reactive than nitrogen or sulfur nucleophiles. These reactions typically require a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.
Alcohols: In the presence of a strong base (e.g., sodium hydride), alcohols are converted to their corresponding alkoxides, which can then substitute the chlorine to form 1-alkoxy-7-(trifluoromethyl)phthalazines.
Phenols: Similarly, phenols react in the presence of a base to form phenoxides, which are effective nucleophiles for this substitution, yielding 1-phenoxy-7-(trifluoromethyl)phthalazine ethers.
Carboxylates: Carboxylate anions can react to form acyloxy-phthalazine derivatives, which are essentially ester linkages at the C-1 position.
Sulfur-based nucleophiles, being soft and highly polarizable, are particularly effective for SNAr reactions with chlorophthalazines.
Thiols and Thiophenols: Thiophenols readily react with chlorophthalazines, often in the presence of a base like potassium carbonate, to yield 1-(arylthio)phthalazine derivatives. nih.gov These thioether products are of interest in various chemical and pharmaceutical applications. The reaction proceeds smoothly due to the high nucleophilicity of the thiolate anion generated in situ.
Table 2: Representative Reactions with Sulfur-Based Nucleophiles The following table is based on the reactivity of analogous chlorophthalazine compounds.
| Nucleophile | Reagent Example | Product Type |
| Thiophenol | 3,4-Difluorothiophenol | 1-((3,4-Difluorophenyl)thio)-7-(trifluoromethyl)phthalazine |
| Thiol | Ethanethiol | 1-(Ethylthio)-7-(trifluoromethyl)phthalazine |
Modern cross-coupling reactions provide powerful methods for forming carbon-carbon bonds, and this compound serves as an excellent electrophilic partner in these transformations.
Suzuki Coupling: This palladium-catalyzed reaction couples the chlorophthalazine with an organoboron reagent, typically an aryl or vinyl boronic acid. nih.govnih.govnsf.govbeilstein-journals.org The Suzuki reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it a highly versatile method for synthesizing 1-aryl- or 1-vinyl-7-(trifluoromethyl)phthalazines. nsf.gov
Sonogashira Coupling: The Sonogashira reaction involves the palladium- and copper-cocatalyzed coupling of the chlorophthalazine with a terminal alkyne. wikipedia.orgnih.gov This reaction is the most common method for synthesizing aryl-alkyne frameworks and can be carried out under mild, often copper-free, conditions. nih.govnih.gov It provides a direct route to 1-alkynyl-7-(trifluoromethyl)phthalazines. beilstein-journals.org
Negishi Coupling: This reaction utilizes a palladium or nickel catalyst to couple the substrate with an organozinc reagent. While less commonly cited in the context of phthalazines compared to Suzuki or Sonogashira couplings, it represents another viable pathway for C-C bond formation.
Table 3: Overview of C-C Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 1-Aryl-7-(trifluoromethyl)phthalazine |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 1-Alkynyl-7-(trifluoromethyl)phthalazine |
| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | 1-Alkyl/Aryl-7-(trifluoromethyl)phthalazine |
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is one of the most stable functional groups in organic chemistry. mdpi.com Its stability is attributed to the high strength of the carbon-fluorine bond. As a result, the -CF₃ group on the phthalazine ring is generally considered inert and does not participate in the reactions discussed above.
The primary influence of the trifluoromethyl group is electronic; it acts as a strong electron-withdrawing group via induction, which significantly impacts the reactivity of the phthalazine ring, particularly by activating the C-1 position towards nucleophilic attack. mdpi.com It also enhances the lipophilicity of the molecule, a property often exploited in medicinal chemistry to improve pharmacokinetic profiles. cas.cn
Direct chemical transformation of an aromatic -CF₃ group requires harsh reaction conditions and is not a common synthetic strategy. Reactions such as hydrolysis to a carboxylic acid are possible but are typically low-yielding and not synthetically useful in the presence of other sensitive functional groups. Therefore, in the context of the reactivity of this compound, the -CF₃ group primarily serves as a powerful modulating group rather than a reactive handle. beilstein-journals.org
Stability of the CF₃ Moiety under Various Reaction Conditions
The trifluoromethyl (CF₃) group is renowned for its exceptional chemical and thermal stability, a characteristic that is imparted to the this compound molecule. mdpi.com This stability stems from the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. mdpi.com Consequently, the CF₃ moiety is remarkably inert and can withstand a wide range of reaction conditions without degradation. mdpi.com
Research has shown that the trifluoromethyl group is stable under various chemical, electrochemical, thermal, and photochemical conditions. mdpi.com Its robustness allows for synthetic manipulations on other parts of the molecule, including the phthalazine ring and the chloro group, without affecting the CF₃ substituent. A systematic study on the stability of trifluoromethyl groups attached to aromatic rings confirmed their resilience under both acidic and basic conditions, further highlighting the moiety's inert nature. rsc.org
Table 1: Stability Characteristics of the Aromatic Trifluoromethyl Group
| Condition Type | Stability Profile | Rationale |
| Thermal | High stability | Strong C-F bonds require high energy for cleavage. mdpi.com |
| Chemical | Resistant to many acids and bases | High electronegativity of fluorine and strong C-F bonds prevent facile reaction. rsc.org |
| Electrochemical | Generally stable | Resistant to common electrochemical degradation pathways. mdpi.com |
| Photochemical | High stability | The C-F bond is not easily cleaved by UV-Vis radiation. mdpi.com |
Potential for Derivatization or Interconversion of the Trifluoromethyl Group
Despite its high stability, the trifluoromethyl group is not entirely unreactive and can undergo specific transformations under certain conditions, offering pathways for derivatization. While these reactions are challenging, they provide valuable methods for modifying CF₃-containing compounds.
One significant area of research is defluorinative functionalization, which converts the trifluoromethyl group into difluoromethyl (CF₂H) or other difluoromethylene motifs. chemrxiv.org This transformation can alter the electronic and steric properties of the molecule, potentially serving as a bioisostere for ethers or thiols. chemrxiv.org Another approach involves the cleavage of C-F bonds to transform the CF₃ group into a carbonyl group, effectively converting benzotrifluorides into benzophenone (B1666685) derivatives using reagents like boron tribromide.
Furthermore, the CF₃ group can be involved in reductive trifluoromethylation reactions, where electrophilic "+CF₃" reagents are used to introduce the group onto other molecules. researchgate.net While this is more relevant to the synthesis of such compounds, it underscores the unique reactivity of trifluoromethyl-containing reagents. cas.cn
Table 2: Selected Derivatization Reactions of the Aromatic Trifluoromethyl Group
| Reaction Type | Reagents/Conditions | Product | Significance |
| Defluorinative Functionalization | Flow chemistry with specific reagents | Difluoromethyl derivatives | Access to novel structures with altered electronic properties. chemrxiv.org |
| Conversion to Carbonyl | Boron tribromide (BBr₃) and arenes | Diaryl ketones (Benzophenones) | Transforms the inert CF₃ group into a reactive carbonyl moiety. |
| Single C-F Bond Allylation | Trityl cation and allylsilanes (on o-silyl-substituted benzotrifluorides) | Allylated difluoromethyl derivatives | Demonstrates selective C-F bond activation. |
Inductive and Resonance Effects on Phthalazine Ring Reactivity
The electronic character of the this compound ring is overwhelmingly electron-deficient. This is a cumulative effect of the inherent properties of the diazine (phthalazine) system and the powerful electron-withdrawing nature of the trifluoromethyl substituent.
The CF₃ group is one of the most potent electron-withdrawing groups used in medicinal chemistry. mdpi.com Its effect is primarily due to a strong negative inductive effect (-I), which arises from the high electronegativity of the three fluorine atoms pulling electron density away from the aromatic ring through the sigma bond framework. mdpi.commdpi.com Unlike groups such as nitro (-NO₂), the CF₃ group does not have a significant resonance-deactivating effect. The primary impact is the severe reduction of electron density on the phthalazine core.
The phthalazine ring itself, containing two adjacent nitrogen atoms, is an electron-deficient heteroaromatic system compared to benzene (B151609). The combination of the diazine core and the CF₃ group profoundly deactivates the ring toward electrophilic attack. This deactivation is a critical factor in understanding the compound's reactivity, particularly in electrophilic aromatic substitution reactions. libretexts.org
Electrophilic Reactions on the Phthalazine Core
Electrophilic aromatic substitution (SₑAr) is a cornerstone of aromatic chemistry. However, the success of these reactions is highly dependent on the electronic nature of the aromatic ring. The phthalazine core in this compound is severely deactivated, making it a challenging substrate for classical electrophilic substitution.
Halogenation, Nitration, and Sulfonation Studies
Direct electrophilic halogenation, nitration, or sulfonation on the benzene ring portion of this compound is expected to be extremely difficult. The powerful deactivating effects of both the fused pyridazine (B1198779) ring and the trifluoromethyl group make the aromatic carbocation intermediates required for these reactions highly unstable. libretexts.org
While halogens are generally ortho-, para-directing but deactivating on a benzene ring, the overwhelming deactivation by the CF₃ group and the phthalazine nitrogens would likely inhibit the reaction altogether under standard conditions. gauthmath.com Literature on the direct nitration or sulfonation of this specific compound or closely related, heavily deactivated phthalazines is scarce, which itself is an indication of the synthetic challenge. Forcing conditions would likely be required, which could lead to decomposition or reaction at other sites.
Friedel-Crafts Type Reactions
The Friedel-Crafts alkylation and acylation reactions are classic examples of electrophilic aromatic substitution that are notoriously sensitive to the electronic nature of the substrate. These reactions generally fail on aromatic rings bearing strongly electron-withdrawing groups. nih.gov The deactivation prevents the aromatic ring from acting as an effective nucleophile to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediate.
Given the exceptionally electron-poor nature of the this compound system, it is not a viable substrate for standard Friedel-Crafts reactions. The Lewis acid catalyst (e.g., AlCl₃) would likely coordinate with the basic nitrogen atoms of the phthalazine ring, further deactivating the system and rendering it inert to the electrophile. Consequently, Friedel-Crafts reactions are not a practical method for functionalizing the aromatic core of this molecule.
Redox Chemistry of the Phthalazine Ring System
The redox chemistry of this compound involves potential reactions at both the phthalazine core and the trifluoromethyl group, though the latter is generally redox-stable.
The phthalazine nucleus can undergo oxidation. For instance, the parent compound, phthalazine, is known to be a substrate for enzymes like aldehyde oxidase, which catalyzes its oxidation to phthalazin-1(2H)-one. researchgate.net This suggests that the heterocyclic part of the molecule is susceptible to oxidative transformations, potentially yielding the corresponding phthalazinone derivative under specific conditions.
Conversely, the reduction of the phthalazine system is also possible, though less commonly explored in this specific context. The trifluoromethyl group itself is highly resistant to both oxidation and reduction. Its stability means that redox reactions are more likely to occur on the heterocyclic ring or involve the chloro substituent. Computational and experimental studies on related N-heterocyclic systems, such as phenazine (B1670421) derivatives, have explored their redox potentials for applications in materials science, like redox flow batteries, indicating that the redox behavior of such ring systems is an area of active investigation. nih.govresearchgate.netchemrxiv.org
Table 3: Potential Redox Reactions
| Reaction Type | Potential Site of Reaction | Expected Product | Notes |
| Oxidation | Phthalazine Ring (Carbon atom adjacent to nitrogen) | 7-(trifluoromethyl)phthalazin-1(2H)-one derivative | Based on known oxidation of the parent phthalazine. researchgate.net |
| Reduction | Phthalazine Ring (N=N bond) | Dihydrophthalazine derivative | A plausible but less documented reaction pathway for this specific substrate. |
| Redox on CF₃ | Trifluoromethyl Group | Generally unreactive | The CF₃ group is highly stable to common redox agents. mdpi.com |
Catalytic Hydrogenation and Reduction Pathways
Catalytic hydrogenation of chlorophthalazines can proceed via two primary pathways: reduction of the heterocyclic ring and hydrogenolysis of the carbon-chlorine bond. The specific outcome is highly dependent on the choice of catalyst, solvent, and reaction conditions.
The chlorine atom at the 1-position of the phthalazine ring is susceptible to nucleophilic displacement, a characteristic reaction of aryl halides and heterocycles. In the context of reduction, this manifests as hydrogenolysis. Typical catalysts for hydrogenolysis of aryl chlorides include palladium on carbon (Pd/C), often in the presence of a base to neutralize the generated HCl. It is anticipated that under such conditions, this compound would undergo dehalogenation to yield 7-(trifluoromethyl)phthalazine.
Conversely, the reduction of the phthalazine ring itself is also a possible pathway. Platinum-based catalysts, such as platinum oxide (PtO₂), are generally more effective for the reduction of heterocyclic aromatic rings compared to palladium. wordpress.com Therefore, employing a catalyst like PtO₂ under hydrogen pressure would likely lead to the saturation of the diazine ring, potentially affording a tetrahydrophthalazine derivative. The trifluoromethyl group is generally stable under these catalytic hydrogenation conditions.
The selective reduction of the chloro group without affecting the phthalazine ring is a more common and synthetically useful transformation. This can often be achieved using milder reducing agents or specific catalytic systems.
Table 1: Predicted Outcomes of Catalytic Hydrogenation of this compound
| Catalyst | Reagent(s) | Predicted Major Product | Reaction Type |
| Pd/C | H₂, Base (e.g., Et₃N) | 7-(Trifluoromethyl)phthalazine | Hydrogenolysis |
| PtO₂ | H₂ | 1-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydrophthalazine | Ring Reduction |
| Raney Nickel | H₂ | 7-(Trifluoromethyl)-1,2,3,4-tetrahydrophthalazine | Combined Hydrogenolysis and Ring Reduction |
It is important to note that chemoselectivity can be a significant challenge, and mixtures of products may be obtained depending on the precise reaction conditions.
Oxidation Reactions and Formation of N-Oxides
The nitrogen atoms in the phthalazine ring are susceptible to oxidation, leading to the formation of N-oxides. The oxidation of phthalazine and its derivatives can be achieved using various oxidizing agents, with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) being commonly employed.
For this compound, oxidation is expected to occur at one of the ring nitrogen atoms. The electronic effects of the substituents will influence the site of oxidation. The electron-withdrawing trifluoromethyl group at the 7-position and the chloro group at the 1-position will decrease the electron density of the ring, making the nitrogen atoms less nucleophilic and therefore less reactive towards oxidation compared to unsubstituted phthalazine.
Based on the known oxidation of 1-chlorophthalazine, which yields 4-chloro-1-(2H)-phthalazinone through the action of enzymes like aldehyde oxidase or xanthine (B1682287) oxidase, it is plausible that a similar transformation could occur with this compound. nih.gov This type of oxidation involves the introduction of an oxygen atom at a carbon adjacent to a ring nitrogen, followed by tautomerization to the more stable phthalazinone form.
The direct formation of an N-oxide, where the oxygen atom is coordinated to one of the nitrogen atoms, is also a possibility. The study of phthalazine N-oxides has shown that their photochemical and thermal reactions can lead to a variety of rearranged products. wur.nl The formation of either the N2-oxide or the N3-oxide of this compound would be plausible, and the regioselectivity would likely be influenced by steric and electronic factors.
Table 2: Plausible Oxidation Products of this compound
| Oxidizing Agent | Predicted Major Product | Reaction Type |
| m-CPBA | This compound N-oxide | N-Oxidation |
| Aldehyde Oxidase | 4-Chloro-7-(trifluoromethyl)phthalazin-1(2H)-one | C-Hydroxylation/Tautomerization |
| Peracetic Acid | This compound N-oxide | N-Oxidation |
Further investigation into the oxidation of this specific compound is necessary to definitively characterize the products and reaction pathways. The interplay of the chloro and trifluoromethyl substituents presents an interesting case for studying the regioselectivity of oxidation in the phthalazine system.
Based on a comprehensive search of available scientific literature and spectral databases, detailed experimental spectroscopic data for the specific compound This compound (CAS 1352934-00-9) is not publicly available. As a result, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline with specific data tables and research findings for this particular molecule.
To generate the requested content, which includes detailed analysis of FT-IR, Raman, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra, access to published experimental results is essential. While data exists for related phthalazine derivatives, the user's strict instructions to focus solely on "this compound" and not introduce information outside this explicit scope prevents the use of data from analogous compounds.
For context, the spectroscopic analysis of a related compound, 1,4-Dichloro-6-(trifluoromethyl)phthalazine (B3326561) , has been reported. chemicalbook.com This data includes:
¹H NMR (400 MHz, CDCl₃) δ ppm: 8.26 (dd, 1H), 8.49 (dt, 1H), 8.61 (t, 1H). chemicalbook.com
¹³C NMR (101 MHz, CDCl₃) δ ppm: 121.5, 123.9 (q), 124.2, 127.2, 127.7, 128.9, 130.6 (q), 136.5, 155.2 (d). chemicalbook.com
¹⁹F NMR (376 MHz, CDCl₃) δ ppm: -63.1. chemicalbook.com
However, the differences in the substitution pattern (a second chlorine atom at the 4-position and the trifluoromethyl group at the 6-position instead of the 7-position) would lead to significant variations in the spectral data compared to the requested compound. Therefore, using this information to describe this compound would be scientifically inaccurate.
Without access to the specific experimental data for this compound, the generation of the requested article with the required level of detail and accuracy is not feasible.
Advanced Spectroscopic and Structural Characterization of 1 Chloro 7 Trifluoromethyl Phthalazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the molecular structure of 1-Chloro-7-(trifluoromethyl)phthalazine by revealing through-bond and through-space correlations between nuclei. While specific experimental data for this compound is not publicly available, a theoretical analysis based on its structure allows for the prediction of expected correlations.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY is expected to show correlations between the adjacent aromatic protons on the benzene (B151609) ring portion of the molecule. Specifically, a cross-peak would be anticipated between H-5 and H-6, and another between H-6 and H-8, confirming their connectivity. The proton on the pyridazine (B1198779) ring (H-4) would not show any COSY correlations with the other aromatic protons due to the larger number of bonds separating them.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons (¹H) and the carbon atoms (¹³C) they are attached to. An HSQC spectrum would definitively assign the carbon signals corresponding to the protonated carbons (C-4, C-5, C-6, and C-8). Each of these carbons would show a cross-peak with its directly attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the carbon skeleton by identifying long-range (typically two- to three-bond) couplings between protons and carbons. This technique would be instrumental in assigning the quaternary carbons (C-1, C-4a, C-7, C-8a) and the carbon of the trifluoromethyl group. For instance, the proton at the H-4 position would be expected to show correlations to the adjacent quaternary carbon C-4a and the chlorine-bearing carbon C-1. Similarly, H-8 would show correlations to C-4a, C-6, and the CF₃-substituted carbon, C-7.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (typically <5 Å), providing information about the molecule's three-dimensional structure. In a relatively planar molecule like this compound, NOESY would primarily show correlations between adjacent protons, such as H-4 with H-5, and H-8 with the fluorine atoms of the trifluoromethyl group, confirming their spatial relationship.
The following table summarizes the predicted 2D NMR correlations for this compound.
| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) | Expected NOESY Correlations (Protons/Fluorine) |
|---|---|---|---|---|
| H-4 | None | C-4 | C-1, C-4a, C-8a | H-5 |
| H-5 | H-6 | C-5 | C-4a, C-7 | H-4, H-6 |
| H-6 | H-5, H-8 | C-6 | C-4a, C-8 | H-5, H-8 |
| H-8 | H-6 | C-8 | C-4a, C-6, C-7, C-8a | Fluorines of CF₃ |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of a molecule's elemental formula. For this compound, with the molecular formula C₉H₄ClF₃N₂, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N).
The calculated monoisotopic mass for [M]⁺• is 232.0069. An HRMS measurement would be expected to yield a value within a very narrow tolerance (typically <5 ppm), which would confirm the elemental composition and distinguish it from other potential compounds with the same nominal mass. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would also be observed as an M+2 peak with roughly one-third the intensity of the molecular ion peak, further corroborating the presence of a single chlorine atom.
| Formula | Ion | Calculated Exact Mass (Monoisotopic) |
|---|---|---|
| C₉H₄³⁵ClF₃N₂ | [M]⁺• | 232.0069 |
| C₉H₄³⁷ClF₃N₂ | [M+2]⁺• | 234.0040 |
| C₉H₅³⁵ClF₃N₂ | [M+H]⁺ | 233.0147 |
Fragmentation Pathway Analysis (EI, ESI, MALDI) for Structural Confirmation
The fragmentation pattern of a molecule is highly dependent on the ionization technique used.
Electron Ionization (EI): As a hard ionization technique, EI typically induces extensive fragmentation. The mass spectrum of this compound under EI conditions would likely show a prominent molecular ion peak (M⁺• at m/z 232). Key fragmentation pathways for related phthalazine (B143731) and trifluoromethyl aromatic compounds suggest initial losses of small, stable molecules or radicals. rsc.org A plausible pathway would involve the loss of a chlorine radical (•Cl) to form an ion at m/z 197. Subsequent loss of the trifluoromethyl radical (•CF₃) from the molecular ion would yield a fragment at m/z 163. fluorine1.ru Further fragmentation could involve the cleavage of the pyridazine ring, typically through the loss of N₂ (28 Da), leading to smaller, stable aromatic fragments. rsc.org
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source. For this compound, the primary ion observed would be at m/z 233. Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID) of the [M+H]⁺ precursor ion, would be required to induce fragmentation. The fragmentation pathways would likely differ from EI, often initiated by the loss of neutral molecules. A common fragmentation for protonated N-heterocycles is the loss of HCN (27 Da). Loss of HF (20 Da) from the trifluoromethyl group is also a possible pathway under CID conditions.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is also a soft ionization technique, typically producing singly charged ions, either [M+H]⁺ or [M]⁺•, depending on the matrix and laser energy. mdpi.com Its fragmentation is generally less extensive than EI but can be more pronounced than ESI, sometimes showing prompt fragmentation in the source. The observed fragments would likely be similar to those seen in ESI-MS/MS, such as the loss of •Cl, •CF₃, or N₂.
The following table outlines the proposed major fragments for this compound.
| Proposed Fragment Ion (Formula) | m/z (for ³⁵Cl) | Neutral Loss | Plausible Ionization Method(s) |
|---|---|---|---|
| [C₉H₄ClF₃N₂]⁺• | 232 | - | EI, MALDI |
| [C₉H₅ClF₃N₂]⁺ | 233 | - | ESI, MALDI |
| [C₉H₄F₃N₂]⁺ | 197 | •Cl | EI, ESI-MS/MS, MALDI |
| [C₈H₄ClN₂]⁺ | 163 | •CF₃ | EI, ESI-MS/MS, MALDI |
| [C₉H₄ClF₃]⁺• | 204 | N₂ | EI |
| [C₈H₄F₃N]⁺• | 169 | •Cl, HCN | EI |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing detailed information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Determination of Solid-State Molecular Conformation and Crystal Packing
While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related phthalazine structures allows for a well-founded prediction of its solid-state conformation. ias.ac.in The core phthalazine ring system is inherently aromatic and therefore expected to be largely planar. The trifluoromethyl group and the chlorine atom are substituents on this planar scaffold. The C-C and C-N bond lengths within the fused rings would exhibit values intermediate between single and double bonds, characteristic of aromatic systems.
Analysis of Intermolecular Interactions (e.g., Halogen Bonding)
The crystal structure of this compound would be stabilized by a variety of non-covalent interactions. Given the substituents, halogen bonding is expected to be a significant structure-directing force.
Halogen Bonding: The chlorine atom at the C-1 position, possessing an electropositive region (a σ-hole) along the C-Cl bond axis, could act as a halogen bond donor. It would likely form short contacts with electronegative atoms on neighboring molecules, such as the nitrogen atoms of the pyridazine ring (Cl···N). The highly electronegative fluorine atoms of the trifluoromethyl group could also participate, although typically as halogen bond acceptors in C-H···F interactions.
Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···F hydrogen bonds are highly probable. The aromatic C-H groups can act as weak donors, interacting with the lone pairs of the phthalazine nitrogen atoms or the fluorine atoms of the CF₃ group on an adjacent molecule.
π-π Stacking: The planar, electron-rich aromatic phthalazine rings are expected to engage in π-π stacking interactions. These interactions, where the rings of adjacent molecules are arranged in a parallel or parallel-displaced fashion, are a key stabilizing feature in the crystal packing of many aromatic heterocyles. ias.ac.in The presence of the electron-withdrawing CF₃ group and the chlorine atom would modulate the electrostatic potential of the aromatic system, influencing the specific geometry of these stacking interactions.
Chiroptical Spectroscopy (if chiral derivatives are considered)
Circular Dichroism (CD) for Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. creative-proteomics.com This method relies on the differential absorption of left and right circularly polarized light by a chiral compound, providing information about its absolute configuration and conformation in solution. creative-proteomics.comnih.gov The application of CD spectroscopy is particularly valuable in pharmaceutical research, where the stereochemistry of a drug molecule can significantly influence its pharmacological and toxicological properties. nih.gov
While the phthalazine core is found in numerous biologically active compounds, a thorough review of scientific literature reveals a significant gap in the chiroptical characterization of its chiral derivatives. researchgate.net Specifically, there is no publicly available research or experimental data on the use of Circular Dichroism for the stereochemical assignment of chiral derivatives of This compound .
The principles of CD spectroscopy suggest that if chiral derivatives of This compound were to be synthesized, for instance, by introducing a chiral center at the C1 position through nucleophilic substitution of the chlorine atom, the resulting enantiomers would be expected to exhibit mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum could then be correlated with the absolute configuration of the stereocenter. chiralabsxl.com Such an analysis would typically be supported by quantum chemical calculations to predict the theoretical CD spectrum for a given absolute configuration, which would then be compared with the experimental spectrum for unambiguous assignment. mdpi.com
Computational and Theoretical Investigations of 1 Chloro 7 Trifluoromethyl Phthalazine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed study of molecular properties at the atomic and electronic levels. For 1-Chloro-7-(trifluoromethyl)phthalazine, these methods can elucidate its structural and electronic characteristics, providing insights that are difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.gov For this compound, DFT is employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This process involves systematically adjusting the positions of the atoms until the configuration with the lowest total energy is found. Functionals such as B3LYP combined with basis sets like 6-311+G(d,p) are commonly used for such optimizations. researchgate.net
Once the optimized geometry is obtained, DFT is used to perform an electronic structure analysis. This reveals how electrons are distributed within the molecule, highlighting properties such as dipole moment, polarizability, and atomic charges. researchgate.net This information is fundamental to understanding the molecule's polarity and its interactions with other molecules.
Note: The values in this table are illustrative and represent typical results from a DFT calculation on a similar molecule, not specific experimental or published data for this compound.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for electronic properties. researchgate.net
For this compound, high-level ab initio calculations would typically be performed on the geometry previously optimized using DFT. These calculations serve to refine the electronic energy and wave function, providing a more accurate description of electron correlation. This is particularly important for predicting properties that are sensitive to subtle electronic effects, such as interaction energies and reaction barriers.
Conformational analysis is used to identify the different spatial arrangements (conformations) of a molecule and their relative energies. While the phthalazine (B143731) ring system is largely rigid, the trifluoromethyl (-CF3) group can rotate around the carbon-carbon single bond connecting it to the ring.
A Potential Energy Surface (PES) scan is performed to investigate this rotation. The calculation involves systematically changing the dihedral angle of the C-C-C-F bond in small increments (e.g., 10 degrees) and calculating the molecule's total energy at each step, while allowing all other geometric parameters to relax. The resulting plot of energy versus dihedral angle reveals the lowest-energy (most stable) conformation and the energy barriers to rotation. This analysis helps to understand the molecule's flexibility and the most likely shape it will adopt. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity of molecules by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more reactive. Analysis of the spatial distribution of these orbitals in this compound would show which atoms are most involved in electron donation (HOMO) and acceptance (LUMO), thereby predicting the sites of reaction. koreascience.krnih.gov
Note: These values are hypothetical and serve to illustrate the type of data obtained from an FMO analysis.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It translates the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. acadpubl.eu
Table 3: Illustrative NBO Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N2 | π*(C1-N3) | 25.5 |
| LP(1) N3 | π*(C4-C4a) | 22.1 |
| LP(3) Cl8 | σ*(C1-C8a) | 5.2 |
Note: This table presents hypothetical NBO analysis results to illustrate common intramolecular interactions and their stabilization energies. LP denotes a lone pair, π an anti-bonding pi orbital, and σ* an anti-bonding sigma orbital.*
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive behavior of a molecule. nih.gov It projects the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral or nonpolar regions. nih.gov
For this compound, the MEP map would likely show strong negative potential (red) around the two nitrogen atoms of the phthalazine ring due to their lone pairs of electrons, marking them as primary sites for protonation or interaction with electrophiles. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom would influence the potential across the rest of the molecule, helping to identify other potential reactive sites. rsc.org
Spectroscopic Property Prediction (NMR chemical shifts, IR vibrational frequencies)
The prediction of spectroscopic properties is a cornerstone of computational chemistry, enabling the interpretation of experimental data and confirming molecular structures. Methods such as Density Functional Theory (DFT) are frequently employed for this purpose. Typically, calculations are performed using a functional, such as B3LYP, paired with a basis set like 6-311G(d,p), to optimize the molecule's geometry and compute its spectroscopic parameters mdpi.commdpi.com.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent significantly influences the electronic environment of the phthalazine core, which would be reflected in the predicted chemical shifts of the aromatic protons and carbons. The ¹⁹F NMR shift is particularly important for confirming the electronic state of the trifluoromethyl group mdpi.com.
Infrared (IR) Vibrational Frequencies: Computational methods also allow for the calculation of harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The predicted IR spectrum can be used to assign experimental absorption bands to specific vibrational modes. Key predicted frequencies for this compound would include the C-Cl stretching mode, the C-F stretching modes of the CF₃ group, C=N and C=C stretching vibrations within the aromatic rings, and C-H bending modes.
Below is an illustrative table of the kind of data that would be generated from such computational predictions.
Illustrative Example of Predicted Spectroscopic Data for this compound
| Spectrum | Group | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Aromatic Protons | 7.8 - 8.5 ppm |
| ¹³C NMR | Aromatic Carbons | 120 - 155 ppm |
| CF₃ Carbon | ~123 ppm (quartet) | |
| ¹⁹F NMR | CF₃ Fluorines | ~ -62 ppm (singlet) |
| IR | C-H (Aromatic) Stretch | 3050 - 3150 cm⁻¹ |
| C=N/C=C Stretch | 1500 - 1650 cm⁻¹ | |
| C-F Stretch | 1100 - 1350 cm⁻¹ |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time rsc.org. These simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, which is crucial for understanding a molecule's function in a biological or chemical system nih.gov.
For this compound, MD simulations can be used to explore its dynamic nature in a solvent. The simulation would model the molecule's movements, from bond vibrations to the rotation of the trifluoromethyl group. By analyzing the simulation trajectory, one can identify the most stable conformations and the energy barriers between them. This provides insight into the molecule's flexibility, a key factor in how it might interact with biological targets like enzymes or receptors.
The choice of solvent can significantly impact a molecule's conformation and reactivity. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, DMSO). These simulations can reveal how the solvent influences the molecule's preferred shape and the accessibility of reactive sites. Understanding these solvent effects is critical for predicting chemical reactivity and for designing experiments in appropriate solvent systems.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity researchgate.net.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. These descriptors can be categorized as:
Topological: Describing the atomic connectivity and shape of the molecule.
Electronic: Quantifying properties like charge distribution and polarizability. Important electronic descriptors for nitrogen-containing heterocycles include the charge of the nitrogen atoms and the energy of lone pair electrons nih.gov.
Steric: Relating to the three-dimensional size and shape of the molecule.
These descriptors provide a quantitative profile of the molecule that can be correlated with its activity ekb.egucl.ac.uk. For this compound, key descriptors can be readily calculated.
Calculated Physicochemical Descriptors for this compound
| Descriptor | Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₄ClF₃N₂ | Defines the elemental composition. chemscene.com |
| Molecular Weight | 232.59 g/mol | Relates to size and diffusion properties. bldpharm.com |
| XLogP3 | ~3.5 | Predicts lipophilicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 25.77 Ų | Estimates the polar surface area, influencing transport properties. ekb.eg |
| Hydrogen Bond Donors | 0 | Indicates the capacity to donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 | Indicates the capacity to accept hydrogen bonds. |
| Rotatable Bond Count | 1 | Relates to conformational flexibility. ekb.eg |
Comparative Molecular Field Analysis (CoMFA) for Structure-Reactivity Correlations
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the 3D properties of a set of molecules with their biological activities. To perform a CoMFA study involving this compound, a series of structurally related phthalazine derivatives with known biological activities would be required researchgate.net.
In the CoMFA methodology, the molecules in the dataset are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. Statistical methods are then used to build a model that relates the variations in these fields to the differences in biological activity. The results are often visualized as 3D contour maps, which highlight regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. Such models are valuable tools for understanding structure-activity relationships and for guiding the design of new, more potent analogues researchgate.net.
Exploration of Molecular Flexibility, Complexity, and Shape Indices
Computational and theoretical chemistry offer powerful tools to investigate the intrinsic properties of molecules, providing insights into their behavior and potential interactions. For the compound This compound , a detailed analysis of its molecular flexibility, complexity, and shape indices would be crucial in understanding its conformational landscape and steric properties. However, a comprehensive review of the scientific literature reveals a notable absence of specific studies focused on these particular computational descriptors for This compound .
While direct computational data for This compound is not available in the reviewed literature, the significance of these molecular properties is well-established in the broader field of medicinal chemistry and drug design, including studies on other phthalazine derivatives. These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies, which aim to correlate a compound's chemical structure with its biological activity.
Molecular Flexibility is a key determinant of how a molecule can adapt its conformation to fit into a biological target, such as an enzyme's active site. This property is influenced by the number of rotatable bonds and the energy barriers associated with their rotation. A molecule with high flexibility can adopt a wider range of shapes, increasing the probability of a favorable interaction with a receptor.
Molecular Complexity provides a quantitative measure of a molecule's structural intricacy. It takes into account the number and types of atoms, bonds, and their arrangement. More complex molecules may have more specific interactions with biological targets, but can also present challenges in terms of synthesis and bioavailability.
Shape Indices are a set of descriptors that numerically characterize the three-dimensional shape of a molecule. These indices can quantify aspects such as globularity, linearity, and planarity. The shape of a molecule is a critical factor in its ability to bind to a receptor, as it must be complementary to the binding site.
In the context of related phthalazine compounds, computational studies have been employed to explore their potential as therapeutic agents. These investigations often involve the calculation of a wide array of molecular descriptors to build predictive QSAR models. Although specific values for This compound are not published, a theoretical analysis would likely involve the following considerations:
Rotatable Bonds: The bond connecting the trifluoromethyl group to the phthalazine ring would be a key contributor to the molecule's flexibility.
Substituent Effects: The chloro and trifluoromethyl substituents would influence the electronic distribution and steric profile of the molecule, which in turn would affect its shape and potential interactions.
The absence of specific computational data for This compound highlights an opportunity for future research. Such studies would provide valuable information for the rational design of novel compounds with potentially enhanced biological activities.
Applications and Advanced Research Directions for 1 Chloro 7 Trifluoromethyl Phthalazine As a Chemical Entity
Role as a Versatile Synthetic Building Block
1-Chloro-7-(trifluoromethyl)phthalazine is classified as a heterocyclic building block, a testament to its utility in constructing more complex molecular structures. bldpharm.com The phthalazine (B143731) core itself is a privileged structure in medicinal chemistry, found in compounds with a wide array of biological activities. mdpi.com The presence of the trifluoromethyl group is particularly noteworthy, as this moiety is known to enhance properties such as metabolic stability and lipophilicity in drug candidates. beilstein-journals.org The key to its versatility, however, lies in the reactivity of the chlorine atom at the 1-position, which serves as a handle for extensive chemical modification.
Precursor for Complex Heterocyclic Architectures
Phthalazine derivatives are well-established as foundational materials for the synthesis of fused heterocyclic compounds. longdom.org The chloro-substituent on this compound makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide range of nucleophiles (containing oxygen, nitrogen, sulfur, or carbon), leading to the creation of diverse and complex heterocyclic systems. The general scheme for such a transformation involves the displacement of the chloride ion by a suitable nucleophile, paving the way for the construction of novel polycyclic frameworks that are often pursued for their potential pharmacological properties. This strategic functionalization is a cornerstone of modern synthetic chemistry, enabling the late-stage modification of complex molecules. researchgate.net
Scaffold for Combinatorial Library Synthesis and Diversification
Combinatorial chemistry is a powerful strategy used to accelerate drug discovery by rapidly generating large numbers of diverse compounds for screening. The principle involves using a core scaffold and attaching various substituents to explore a wide chemical space efficiently. this compound is an ideal scaffold for such purposes. Its rigid phthalazine core provides a consistent structural foundation, while the reactive chloro group allows for the parallel synthesis of a library of derivatives.
Research on analogous structures, such as 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines, has demonstrated the successful application of this approach. In one extensive study, over 2,200 carboxamides were synthesized in parallel using solution-phase methodologies to create a large chemical library. scispace.comnih.gov This highlights the potential of the 7-trifluoromethyl heterocyclic motif as a reliable base for library diversification. By applying similar parallel synthesis techniques to this compound, researchers can systematically vary the substituent at the 1-position, generating a vast library of novel compounds for high-throughput screening against various biological targets. researchgate.net
Development of Chemical Probes and Molecular Tools
Chemical probes are specialized molecules designed to study and manipulate biological systems. mskcc.org They often incorporate features like fluorescent tags or metal-binding sites to report on their local environment. The phthalazine framework has proven to be a suitable platform for the design of such molecular tools.
Incorporation into Fluorescence-Based Probes
Fluorescent probes are indispensable tools in molecular imaging and diagnostics. The phthalazine core has been successfully incorporated into chemosensors that exhibit changes in their fluorescent properties upon binding to specific analytes. For instance, a novel phthalazine-based chemosensor was developed for the highly selective detection of Cobalt (Co²⁺) ions. nih.gov This sensor demonstrated a significant enhancement in fluorescence at 550 nm and a distinct color change in the presence of Co²⁺, with a very low detection limit. nih.gov Crucially, the probe was shown to be effective for monitoring Co²⁺ levels within living cancer cells, underscoring its practical utility in biological imaging. nih.gov Although the exact starting material was not this compound, this research establishes that the phthalazine scaffold is an excellent base for creating functional fluorescent probes.
Table 1: Properties of a Phthalazine-Based Co²⁺ Fluorescent Probe
| Feature | Description |
|---|---|
| Analyte | Co²⁺ |
| Solvent System | CH₃CN-H₂O (1:1, v/v) |
| Color Change | Yellow to Green |
| Absorption Shift | 383 nm to 435 nm |
| Fluorescence | Significant enhancement at 550 nm |
| Detection Limit | 25 nM |
| Binding Stoichiometry | 1:1 (Probe:Co²⁺) |
| Application | Monitoring Co²⁺ in living cells |
This table is based on data from a study on a novel phthalazine-based chemosensor. nih.gov
Ligand Design for Coordination Chemistry Studies
The nitrogen atoms within the phthalazine ring possess lone pairs of electrons, making them effective coordination sites for metal ions. This property allows phthalazine derivatives to be used as ligands in coordination chemistry to create novel metal-organic frameworks and coordination polymers. Research has shown that phthalazine can act as a bridging ligand between two silver (Ag⁺) centers, leading to the formation of a complex three-dimensional coordination polymer. researchgate.net Such structures are of interest for their potential applications in catalysis, materials science, and as models for metal-ligand interactions in biological systems. The functional groups on this compound—the chloro and trifluoromethyl groups—can be further modified to tune the electronic properties and steric bulk of the resulting ligand, thereby influencing the geometry and stability of the final metal complex.
Mechanistic Organic Chemistry Investigations
Understanding the reaction mechanisms of a chemical entity is fundamental to optimizing its use in synthesis. For this compound, the primary focus of mechanistic investigation is the substitution of the chlorine atom. The molecule's structure, featuring an electron-deficient heterocyclic ring, strongly suggests that these reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism.
This multi-step pathway can be described as follows:
Nucleophilic Attack: A nucleophile attacks the carbon atom at position 1, which is bonded to the chlorine. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen atom and the trifluoromethyl group on the aromatic system. This initial attack breaks the aromaticity of the ring and forms a high-energy anionic intermediate, often referred to as a Meisenheimer complex.
Chloride Expulsion: The aromaticity of the phthalazine ring is restored through the elimination of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the final substituted product.
While specific kinetic and computational studies on this compound are not extensively documented in the literature, this proposed SNAr mechanism is well-established for similar chloro-substituted, electron-deficient nitrogen heterocycles. researchgate.net The reaction rate is influenced by the strength of the incoming nucleophile and the stability of the intermediate complex. The trifluoromethyl group plays a key role by further stabilizing this negatively charged intermediate through its powerful electron-withdrawing inductive effect, thereby facilitating the substitution reaction.
Studies on Regioselectivity and Stereoselectivity in Complex Reaction Pathways
The control of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the products) is fundamental in the synthesis of complex molecules. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous phthalazine systems demonstrates the potential for high levels of selectivity.
For instance, atroposelective (selectivity for one rotational isomer) iridium-catalyzed C-H borylation has been successfully applied to phthalazine heterobiaryls. acs.org In these studies, the use of chiral auxiliaries, such as menthyl groups, directs the borylation to a specific position on the carbocycle, yielding exclusively one atropisomer. acs.org This highlights a strategy where chiral auxiliaries can overcome the inherent reactivity of the molecule to achieve a desired stereochemical outcome.
Furthermore, enantioselective synthesis has been achieved in multi-component cascade reactions to produce complex spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives. nih.gov The use of organocatalysts, such as quinidine-derived squaramide, has enabled the construction of these intricate structures with excellent enantiomeric excess (up to >99% ee). nih.gov These examples underscore the amenability of the phthalazine core to sophisticated catalytic methods for controlling stereochemistry, a principle that could be extended to reactions involving this compound. The chlorine at the C1 position serves as a predictable reactive handle for nucleophilic substitution, inherently providing regioselectivity, while the broader substitution pattern can be exploited to influence stereochemical outcomes in more complex transformations.
Understanding the Influence of Halogen and Trifluoromethyl Substituents on Reaction Kinetics
The reaction kinetics of this compound are significantly governed by its two key substituents. The chlorine atom at the C1 position and the trifluoromethyl group at the C7 position exert distinct electronic effects that modulate the reactivity of the molecule.
Chlorine Substituent: The chlorine atom at the C1 position is part of the diazine ring, making it highly susceptible to nucleophilic substitution. The reactivity of such halogens on an azine ring is analogous to that of 2- or 4-halogenoquinolines, which are known to be active sites for substitution reactions. longdom.orgresearchgate.net This position is activated by the electron-withdrawing effect of the adjacent nitrogen atoms, facilitating displacement by a wide range of nucleophiles (e.g., nitrogen, oxygen, sulfur, and carbon nucleophiles). researchgate.net This makes the C1 position the primary site for synthetic elaboration.
Trifluoromethyl Substituent: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov Its presence at the C7 position on the benzo portion of the phthalazine ring has several effects:
It deactivates the aromatic ring towards electrophilic aromatic substitution.
It enhances the electrophilicity of the entire phthalazine system, potentially increasing the rate of nucleophilic attack at the C1 position.
The combined influence of these groups makes this compound a highly polarized molecule with a well-defined reactive center, allowing for predictable synthetic modifications.
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
|---|---|---|---|
| Chloro (-Cl) | C1 | Inductively withdrawing, Activates nucleophilic substitution | Serves as a primary reactive site (leaving group) for nucleophilic substitution. |
| Trifluoromethyl (-CF₃) | C7 | Strongly electron-withdrawing (inductive and resonance) | Enhances the electrophilicity of the C1 position, increasing the rate of nucleophilic substitution. Deactivates the benzene (B151609) ring to electrophilic attack. |
Exploration of Structure-Activity Relationships at the Molecular Level (Excluding specific biological outcomes)
Structure-activity relationship (SAR) studies at the molecular level seek to understand how a molecule's chemical structure influences its interactions with other molecules, such as proteins or nucleic acids, independent of the final biological endpoint. For phthalazine derivatives, these relationships are often explored to optimize binding affinity and selectivity.
Impact of Substituent Position and Nature on Molecular Interactions
The specific placement and chemical nature of substituents on the phthalazine core are critical in defining its interaction profile. The trifluoromethyl group and halogen atoms are particularly important in this regard.
Research on a series of 4-benzylamino-1-chloro-6-substituted phthalazines and their 7-substituted isomers as phosphodiesterase 5 (PDE5) inhibitors provides direct insight into the importance of substituent positioning. researchgate.net Studies revealed that derivatives with substituents at the 6-position consistently showed greater inhibitory activity than their 7-position isomers. Notably, the trifluoromethyl group was identified as one of the preferred substituents at the 6-position for potent activity. researchgate.net Although this compound has the substituent at the less favorable 7-position according to that specific study, this finding powerfully illustrates the principle that even a minor shift in substituent location can significantly alter molecular interactions.
The nature of the substituents dictates the types of non-covalent interactions possible:
Trifluoromethyl Group: Can participate in hydrophobic interactions and, in some cases, specialized interactions like fluorine-arene or halogen bonding. Its strong electron-withdrawing nature also modulates the hydrogen-bonding potential of nearby N-H or O-H groups on attached side chains.
Analysis of 1,4-disubstituted phthalazines has shown that incorporating substituted thiophenol groups at the 4-position can enhance activity, while oxidizing the sulfur linker (from sulfanyl (B85325) to sulfinyl or sulfonyl) diminishes it, demonstrating the sensitivity of molecular interactions to subtle electronic and steric changes. nih.gov
| General Structure | Substituent (R) | Relative Inhibitory Potency |
|---|---|---|
| 4-Benzylamino-1-chloro-6-R-phthalazine | -CN, -NO₂, -CF₃ | Higher |
| 4-Benzylamino-1-chloro-7-R-phthalazine | -CN, -NO₂, -CF₃ | Lower |
Design Principles for Modulating Molecular Recognition
Modulating molecular recognition involves the rational design of molecules to achieve specific, high-affinity interactions with a target. nih.gov For phthalazine-based structures, this is achieved by strategically modifying the core and its substituents.
A key design principle involves utilizing the phthalazine core as a scaffold to orient functional groups in three-dimensional space. nih.gov These functional groups are chosen to complement the binding site of a target molecule. Common strategies include:
Exploiting Hydrophobic Pockets: Attaching lipophilic moieties, such as aromatic rings or alkyl chains, to the phthalazine core can allow the molecule to occupy hydrophobic pockets within a binding site, increasing affinity. The trifluoromethyl group on this compound contributes to its lipophilicity.
Forming Key Hydrogen Bonds: Introducing hydrogen bond donors and acceptors (e.g., amides, ureas, hydrazides) allows for specific interactions with key residues in a target. nih.gov The nitrogen atoms within the phthalazine ring itself can act as hydrogen bond acceptors.
By systematically varying substituents at positions like C1 and C7 and analyzing the resulting changes in binding affinity, researchers can develop a predictive model for designing new molecules with tailored recognition properties. nih.gov
Design of Materials with Tailored Optoelectronic Properties
Phthalazine derivatives have attracted interest not only for their biological applications but also as core structures for functional materials, particularly those with interesting optical and electronic properties. researchgate.netias.ac.in The rigid, planar, and electron-deficient nature of the phthalazine ring system makes it a promising candidate for creating materials with tailored optoelectronic characteristics.
Investigation of Luminescence and Fluorescent Properties
Several classes of phthalazine derivatives have been shown to exhibit significant luminescence and fluorescence. For example, 7-amino-2H-indazolo[2,1-b]phthalazine-triones have been synthesized and noted for their luminescent properties. nih.gov Similarly, phthalazine-trione has been identified as a blue-green light-emitting moiety. researchgate.net
The introduction of halogen and trifluoromethyl substituents onto such a scaffold can profoundly influence its photophysical properties:
Halogen Atoms (Heavy Atom Effect): The presence of chlorine can enhance intersystem crossing (the transition between singlet and triplet excited states), which may promote phosphorescence over fluorescence.
Trifluoromethyl Group: As a strong electron-withdrawing group, the CF₃ group can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change in the HOMO-LUMO gap directly affects the absorption and emission wavelengths of the molecule.
By conjugating the this compound core with other aromatic systems (electron-donating "push" groups), it is possible to create "push-pull" π-conjugated systems. Such systems often exhibit strong intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable properties like large Stokes shifts and solvent-dependent emission (solvatochromism), which are valuable for applications in chemical sensors and organic light-emitting diodes (OLEDs). ias.ac.in The synthesis of organic luminescent materials containing halogen-substituted groups has been shown to lead to materials with properties like aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF). sioc-journal.cnresearchgate.net
| Compound Class | Observed Property | Potential Application | Reference |
|---|---|---|---|
| Condensed Phthalazines (Push-Pull Systems) | Nonlinear Optical (NLO) Properties | Optical Devices | ias.ac.in |
| 7-Amino-2H-indazolo[2,1-b]phthalazine-triones | Luminescence | Light-Emitting Materials | nih.gov |
| Phthalazine-trione Derivatives | Blue-Green Light Emission | Fluorescence Probes, Displays | researchgate.net |
| Heterocyclic Fused Phthalazines | Fluorescence Probes | Sensors, Imaging | nih.gov |
Application in Organic Electronics or Sensors
Comprehensive searches of scientific literature and patent databases did not yield specific research articles detailing the application of this compound in organic electronics or sensors. While the compound is commercially available and listed as a building block for materials science, including OLED and electronic materials, specific research findings, device performance data, or sensor response characteristics for this particular chemical entity are not publicly available in the reviewed literature.
The presence of the trifluoromethyl group, a common moiety in materials for organic electronics, suggests its potential utility. This group is known to influence the electronic properties of molecules, such as their electron affinity and ionization potential, which are critical for the performance of organic semiconductors. Similarly, the phthalazine core is a nitrogen-containing heterocycle that has been explored in the broader context of organic electronics and chemosensors.
However, without specific studies on this compound, any discussion of its application in organic electronics or sensors would be speculative. The generation of detailed research findings and data tables, as requested, is not possible based on the currently available scientific literature. Further research would be required to synthesize and characterize materials derived from this compound and to evaluate their performance in electronic devices or sensing applications.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 1-Chloro-7-(trifluoromethyl)phthalazine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, evidence from phthalazine derivatives (e.g., hydralazine synthesis) suggests starting with 1-chlorophthalazine intermediates, followed by trifluoromethylation using reagents like CF3Cu or CF3SiMe3 under inert conditions . Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical for isolating high-purity products . Yield optimization requires precise control of stoichiometry, solvent (e.g., THF or DMF), and temperature .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) resolves structural features, such as chloro and trifluoromethyl substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretching at ~750 cm<sup>-1</sup>). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while X-ray crystallography provides definitive crystal structure data . Evidence from similar phthalazine derivatives highlights the importance of deuterated solvents (e.g., DMSO-d6) for NMR analysis .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Stability studies should assess degradation under varying temperatures, humidity, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with HPLC purity analysis can identify decomposition products. Evidence from hydralazine hydrochloride suggests aqueous solutions are stable for weeks at room temperature, but hydrolytic degradation may occur under acidic/basic conditions . Storage in anhydrous, amber vials at -20°C is recommended for long-term stability .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, such as the electron-withdrawing trifluoromethyl group’s impact on the chloro-substituted carbon’s electrophilicity. Transition state analysis identifies rate-determining steps, while molecular electrostatic potential (MEP) maps predict regioselectivity . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) corroborates computational findings .
Q. What strategies resolve contradictions in reported biological activities of phthalazine derivatives, such as conflicting VEGFR-2 inhibition data?
- Methodology : Systematic SAR (structure-activity relationship) studies are essential. For example, evidence from VEGFR-2 kinase inhibitors demonstrates that subtle substituent changes (e.g., replacing chloro with fluoro) alter binding affinity. Comparative assays (e.g., enzyme-linked immunosorbent assays vs. cell-based proliferation tests) under standardized conditions (pH, temperature) reduce variability . Meta-analysis of literature data should account for differences in assay protocols, cell lines, and compound purity .
Q. How can reaction pathways for this compound under extreme conditions (e.g., high-pressure/high-temperature) be elucidated?
- Methodology : High-pressure reactors simulate deep-Earth conditions (e.g., 5 GPa, 500°C). Post-reaction analysis via GC-MS and MALDI-TOF identifies oligomerization products, while isotopic labeling (<sup>15</sup>N) tracks nitrogen redistribution. Evidence from phthalazine pyrolysis under pressure reveals oligomer formation (up to m/z=780), suggesting radical-mediated polymerization pathways .
Critical Analysis of Contradictions
- Synthetic Yield Discrepancies : Variations in reported yields (e.g., 49–64% in ) may arise from differences in trifluoromethylation efficiency or purification techniques. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .
- Biological Activity Variability : Discrepancies in IC50 values for kinase inhibition could stem from assay sensitivity (e.g., ATP concentration differences) or compound aggregation artifacts. Surface plasmon resonance (SPR) assays provide more reliable binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
